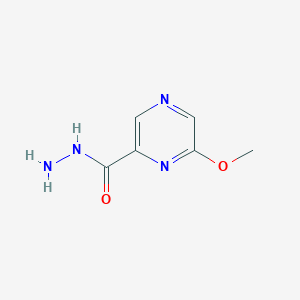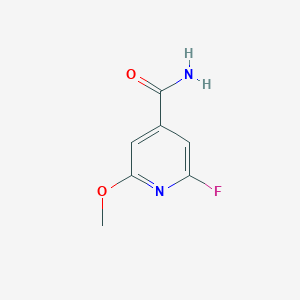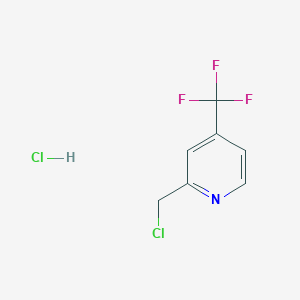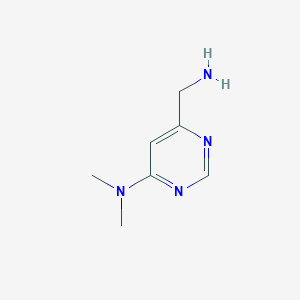![molecular formula C17H25N3O4 B13674373 (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid](/img/structure/B13674373.png)
(R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid is a complex organic compound that features a pyridine ring substituted with a carboxylic acid group and a piperidine ring. The Boc (tert-butoxycarbonyl) group is a common protective group used in organic synthesis to protect amines from unwanted reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid typically involves multiple steps. One common method starts with the protection of the amine group on the piperidine ring using Boc anhydride in the presence of a base such as triethylamine. The protected piperidine is then reacted with a pyridine derivative under conditions that facilitate the formation of the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The reaction conditions are optimized to ensure cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic effects. They may act as inhibitors or activators of specific enzymes, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives .
Mechanism of Action
The mechanism of action of ®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid involves its interaction with specific molecular targets. The Boc group protects the amine, allowing the compound to interact with enzymes or receptors without undergoing unwanted reactions. The pyridine ring can participate in π-π interactions, enhancing binding affinity to targets. The carboxylic acid group can form hydrogen bonds, further stabilizing the interaction .
Comparison with Similar Compounds
Similar Compounds
®-1-Boc-3-aminopyrrolidine: Similar in structure but with a pyrrolidine ring instead of a piperidine ring.
®-4-aminomethylpyridine: Lacks the Boc protective group and has different reactivity.
Uniqueness
®-4-[[3-(Boc-amino)-1-piperidyl]methyl]pyridine-2-carboxylic Acid is unique due to the presence of both the Boc-protected amine and the carboxylic acid group. This combination allows for selective reactions and interactions, making it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C17H25N3O4 |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-[[3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidin-1-yl]methyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C17H25N3O4/c1-17(2,3)24-16(23)19-13-5-4-8-20(11-13)10-12-6-7-18-14(9-12)15(21)22/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,19,23)(H,21,22) |
InChI Key |
HWSNEPFAUASLQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)CC2=CC(=NC=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



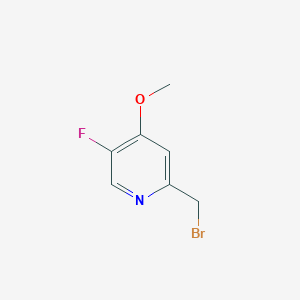
![5-Fluoro-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B13674298.png)
![5-Amino-3-(benzo[d][1,3]dioxol-5-yl)-1H-1,2,4-triazole](/img/structure/B13674308.png)

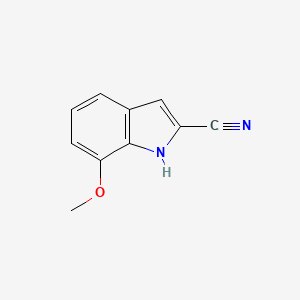
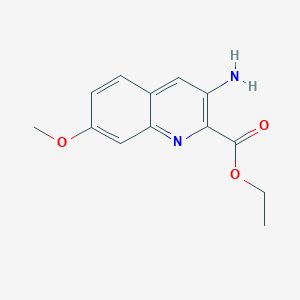
![6-bromo-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13674350.png)
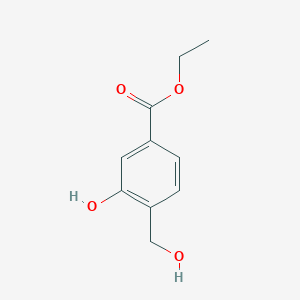
![6-Iodoisothiazolo[4,3-b]pyridin-3-amine](/img/structure/B13674356.png)
